molecular formula C7H7NO2S B083525 4-Amino-3-mercaptobenzoic acid CAS No. 14543-45-4

4-Amino-3-mercaptobenzoic acid

Cat. No. B083525
CAS RN: 14543-45-4
M. Wt: 169.2 g/mol
InChI Key: MHIJDDIBBUUVMD-UHFFFAOYSA-N
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Description

4-Amino-3-mercaptobenzoic acid is a probe molecule with thiol and carboxylic groups that form self-assembled monolayers (SAMs). These SAMs can be used for the development of surface-enhanced Raman spectroscopy (SERS) sensors .


Synthesis Analysis

The synthesis of 4-Amino-3-mercaptobenzoic acid has been studied in the context of functionalizing gold nanoparticles. The process involves the preliminary separation of cyhalothrin, which has been detected, and achieves satisfactory results .


Molecular Structure Analysis

The molecular formula of 4-Amino-3-mercaptobenzoic acid is C7H7NO2S. It has a molecular weight of 169.2 g/mol .


Chemical Reactions Analysis

4-Amino-3-mercaptobenzoic acid has been used in the development of electrochemical systems to detect dopamine. Two molecular anchors, 4-mercaptobenzoic acid (4-MBA) and 4-aminothiophenol (4-ATP), are compared by means of the charge density in desorption of the SAMs .


Physical And Chemical Properties Analysis

4-Amino-3-mercaptobenzoic acid is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature. .

Scientific Research Applications

Surface-Enhanced Raman Scattering (SERS)

4-Amino-3-mercaptobenzoic acid (4-MBA) is often used as a probe molecule in Surface-Enhanced Raman Scattering (SERS). It has been demonstrated that silver nanocubes films (PVP-Ag NCs) protected with 4-MBA have better SERS activity with larger enhancement factors (EF) than other silver films . This makes 4-MBA valuable in the field of spectroscopy .

Mercury Detection

4-MBA has been used in the development of mercury sensors. Surface-enhanced Raman spectroscopy (SERS) and ion-imprinted polymers (IIPs) are two distinct analytical methods developed and employed for mercury detection. 4-MBA plays a crucial role in enhancing the sensitivity and selectivity of these methods .

Catalytic Activity

Gold nanostructures functionalized with 4-MBA may exhibit improved catalytic activity. This makes 4-MBA useful in the field of nanotechnology and materials science .

Biological Sensing

4-MBA has been used in the study of biological molecules. For example, it has been used to detect the interaction of fatty acids and their cognate receptor, GPR120, on the surface of human embryonic kidney cells (HEK293) .

Chemical and Biochemical Sensing

The PVP-protected silver nanocubes films (PVP-Ag NCs) with 4-MBA have shown to be excellent SERS substrates with good biocompatibility for hemoglobin detection . This makes 4-MBA valuable in the field of chemical and biochemical sensing .

Environmental Monitoring

Given the alarming health implications of mercury, stringent permissible limits are set by regulatory agencies for mercury concentrations in the environment. 4-MBA plays a crucial role in the development of sensors for monitoring these concentrations .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles, which includes 4-Amino-3-mercaptobenzoic acid, are anticipated to be related to green chemistry. This involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Mechanism of Action

Target of Action

4-Amino-3-mercaptobenzoic acid (AMBA) is primarily used in the fabrication of gold nanoparticles . It has been shown to be an effective sensor for chloride, as well as other aldehydes, such as acetaldehyde and acridone . Therefore, its primary targets are these chemical entities.

Mode of Action

AMBA interacts with its targets through a process known as functionalization. This involves the formation of a strong covalent bond between the sulfur atom in the thiol group of AMBA and the gold atoms in the nanoparticles . This interaction results in the formation of AMBA-functionalized gold nanoparticles .

Biochemical Pathways

The biochemical pathways affected by AMBA are primarily related to the detection and sensing of certain chemical entities. When AMBA-functionalized gold nanoparticles come into contact with chloride or certain aldehydes, distinct changes occur in both color and absorption properties . This change can be used to detect and quantify the presence of these chemical entities.

Pharmacokinetics

Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 0.97 , suggesting that it may have good bioavailability.

Result of Action

The primary result of AMBA’s action is the formation of functionalized gold nanoparticles that can act as effective sensors for chloride and certain aldehydes . These nanoparticles exhibit distinct changes in color and absorption properties when they interact with these chemical entities , allowing for their detection and quantification.

Action Environment

The action of AMBA can be influenced by various environmental factors. For instance, the process of functionalizing gold nanoparticles with AMBA is typically carried out in water . Additionally, the colorimetric performance of AMBA-functionalized gold nanoparticles can be enhanced with increasing concentrations of AMBA . Therefore, the action, efficacy, and stability of AMBA can be influenced by factors such as the solvent used and the concentration of AMBA.

properties

IUPAC Name

4-amino-3-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,11H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIJDDIBBUUVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344579
Record name 4-Amino-3-mercaptobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-mercaptobenzoic acid

CAS RN

14543-45-4
Record name 4-Amino-3-mercaptobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14543-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-mercaptobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reflux 59 gm of 2-aminobenzothiazole-6-carboxylic acid (prepared by the procedure of Ann., 558, pg. 29, 1947) in a mixture of 300 gm of potassium hydroxide and 300 gm of water for 31/2 hours. Cool and use in the next step as the dipotassium salt.
Quantity
59 g
Type
reactant
Reaction Step One
[Compound]
Name
dipotassium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 g
Type
solvent
Reaction Step Three
Name
Quantity
300 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of 4-amino-3-mercaptobenzoic acid in materials science?

A: 4-amino-3-mercaptobenzoic acid is a valuable monomer for synthesizing high-strength, high-modulus polymers. It can be copolymerized with other monomers like 3,4-diaminobenzoic acid to create block copolymers incorporating rigid-rod segments for reinforcement. These polymers exhibit desirable mechanical properties like high tensile strength and modulus, making them suitable for applications demanding robust materials. []

Q2: How is 4-amino-3-mercaptobenzoic acid used in the synthesis of benzothiazole derivatives?

A: 4-amino-3-mercaptobenzoic acid serves as a key starting material for synthesizing various substituted benzothiazole-6-carboxylic acids. This reaction involves condensing the compound with different aldehydes using nitrobenzene as an oxidant. [] This method offers a convenient route to access a diverse range of benzothiazole derivatives with potential applications in medicinal chemistry and materials science.

Q3: Can you describe a specific example of a biologically active compound derived from 4-amino-3-mercaptobenzoic acid?

A: One study highlighted the synthesis of a specific benzothiazole-6-carboxylic acid derivative (compound 4i) from 4-amino-3-mercaptobenzoic acid. This compound demonstrated promising in vitro activity as an inhibitor of β-hematin formation. [] β-Hematin formation is a crucial step in the life cycle of the malaria parasite, suggesting that this 4-amino-3-mercaptobenzoic acid derivative could potentially be further explored for its antimalarial properties.

Q4: What alternative synthetic routes exist for preparing 4-amino-3-mercaptobenzoic acid?

A: While commercially available, 4-amino-3-mercaptobenzoic acid can be synthesized from 4-aminobenzonitrile. [] This multi-step process involves thiocyanation of the starting material followed by hydrolysis to yield 4-amino-3-mercaptobenzoic acid. This synthetic route provides a means to prepare the compound when direct purchase is not feasible or for research purposes requiring specific synthetic modifications.

Q5: Are there any known applications of 4-amino-3-mercaptobenzoic acid in the field of nanoscience?

A: Research demonstrates the use of 4-amino-3-mercaptobenzoic acid in functionalizing gold nanoparticles. [] The thiol group in 4-amino-3-mercaptobenzoic acid can readily bind to gold surfaces, enabling the creation of functionalized nanoparticles for various applications. This conjugation strategy could be explored for applications such as sensing, catalysis, and drug delivery.

Q6: Has 4-amino-3-mercaptobenzoic acid been investigated for its potential therapeutic applications beyond antimalarial activity?

A: Interestingly, 4-amino-3-mercaptobenzoic acid, along with its ethyl ester hydrochloride derivative, has shown potential as a decontaminating agent against mustard gas and nitrogen mustards. [] This research highlights the diverse applications of 4-amino-3-mercaptobenzoic acid and its derivatives, extending beyond their use as building blocks for complex molecules.

Q7: What analytical techniques are typically employed to characterize and quantify 4-amino-3-mercaptobenzoic acid?

A: Common techniques used to characterize 4-amino-3-mercaptobenzoic acid and its derivatives include ¹H-NMR and MS. [] These spectroscopic methods provide valuable information about the structure and purity of the synthesized compounds. Furthermore, techniques like elemental analysis can be used to confirm the elemental composition and purity of the compound.

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